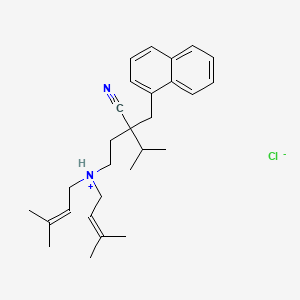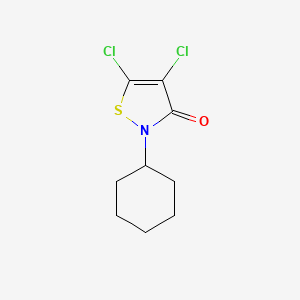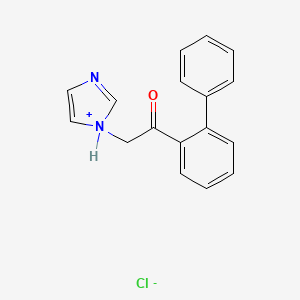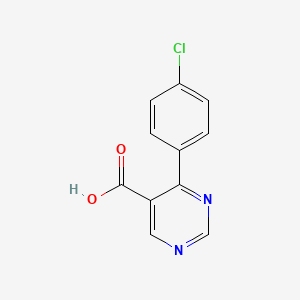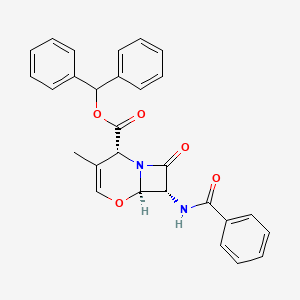
Intermediate 3 of Latamoxef Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Intermediate 3 involves several steps, starting from 6-aminopenicillanic acid. The process includes chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring with 1-methyl-1H-tetrazole-5-thiol . The intermediate is then subjected to Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine .
Industrial Production Methods
Industrial production of Intermediate 3 involves refining processes to ensure high yield and purity. The intermediate can be extracted in solid form, reducing the subsequent impurity removal process and ensuring the quality of the intermediate . The use of recrystallization methods with low-toxicity reagents makes the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Intermediate 3 undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in the synthesis process.
Reduction: Partial reduction of the triple bond with a Lindlar catalyst.
Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone).
Reduction: Lindlar catalyst (palladium on calcium carbonate).
Substitution: Zinc chloride, propargyl alcohol, 1-methyl-1H-tetrazole-5-thiol.
Major Products
The major product formed from these reactions is the refined Intermediate 3, which is then used in the synthesis of Latamoxef Sodium .
Scientific Research Applications
Intermediate 3 is primarily used in the synthesis of Latamoxef Sodium, which has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of Latamoxef Sodium.
Biology: Studied for its role in the synthesis of antibiotics with broad-spectrum activity.
Medicine: Latamoxef Sodium, synthesized from Intermediate 3, is used to treat various bacterial infections.
Industry: The industrial production of Latamoxef Sodium involves the use of Intermediate 3.
Mechanism of Action
The mechanism of action of Intermediate 3 is related to its role in the synthesis of Latamoxef Sodium. Latamoxef Sodium works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein), preventing the formation of a cross-link of two linear peptidoglycan strands and inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar antibacterial spectrum.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Ceftazidime: Effective against Pseudomonas aeruginosa.
Uniqueness
Intermediate 3 is unique due to its role in the synthesis of Latamoxef Sodium, which has a distinct α-methoxy group at the 7-position of the mother nucleus. This structural feature provides strong resistance to β-lactamase, making it less likely for microorganisms to develop resistance .
Properties
Molecular Formula |
C28H24N2O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
benzhydryl (2R,6R,7R)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-17,22-24,27H,1H3,(H,29,31)/t22-,23+,27+/m0/s1 |
InChI Key |
UUEMCTQRMWHDRM-QHWMMSMNSA-N |
Isomeric SMILES |
CC1=CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


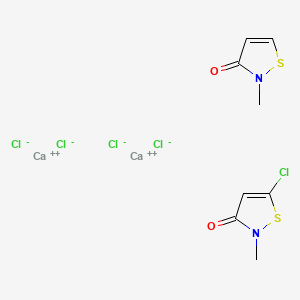

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
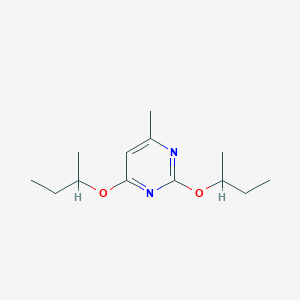
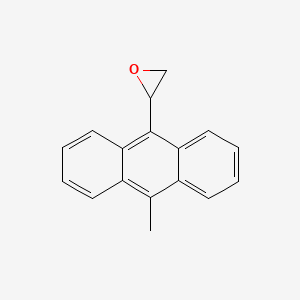

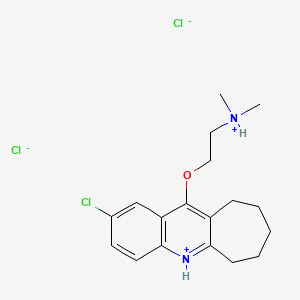

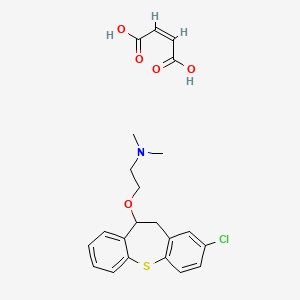
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
